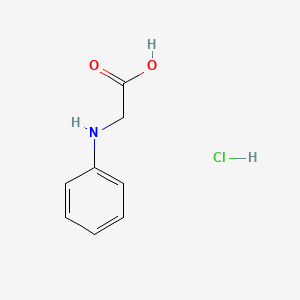

DL-2-Phenyl glycine hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZPUJDTYUZJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71849-99-5 | |

| Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71849-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Route Development for N Phenylglycine and Its Derivatives

Conventional and Modern Synthetic Approaches for N-Phenylglycine Hydrochloride

The preparation of N-phenylglycine can be achieved through several established and emerging synthetic routes. These methods range from classical condensation reactions to more advanced catalyst-assisted processes.

Aniline-Glycine Condensation Pathways

A primary and historically significant route to N-phenylglycine involves the condensation of aniline (B41778) with a glycine (B1666218) equivalent. This can be achieved through various means, including the direct reaction with chloroacetic acid or through the use of glyoxylic acid.

One common method involves the reaction of aniline with chloroacetic acid. In a typical procedure, chloroacetic acid is heated with an excess of aniline in an aqueous solution. prepchem.comnih.gov The reaction proceeds via a nucleophilic substitution mechanism where the amino group of aniline attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetic acid. chemicalforums.comkyoto-u.ac.jp The use of a base, such as sodium hydroxide, can be employed to neutralize the chloroacetic acid, facilitating the reaction. prepchem.com The resulting N-phenylglycine can then be isolated and converted to its hydrochloride salt.

Another approach utilizes glyoxylic acid in a condensation reaction with a substituted aniline, followed by a reduction step. googleapis.com This method forms an imine intermediate which is then hydrogenated, often in the presence of a palladium-carbon catalyst, to yield the corresponding N-substituted phenylglycine. googleapis.com This process is considered an environmentally friendly route. google.com

The Strecker synthesis offers another pathway, involving the reaction of aniline, formaldehyde, and hydrogen cyanide. The resulting α-aminonitrile is then hydrolyzed to afford N-phenylglycine. wikipedia.org

Reactions Involving α-Chloroacetic Acid with Schiff Bases

While direct reaction of α-chloroacetic acid with aniline is common, reactions involving Schiff bases provide an alternative route. The specific synthesis of N-phenylglycine hydrochloride via the reaction of α-chloroacetic acid with a pre-formed Schiff base of aniline is less commonly detailed in readily available literature, which more frequently describes the direct condensation of aniline and chloroacetic acid. However, the general reactivity of Schiff bases allows for the conceptualization of such a pathway. In a hypothetical scenario, a Schiff base formed from aniline and an aldehyde could be N-alkylated with chloroacetic acid or its ester, followed by hydrolysis of the imine and ester groups to yield N-phenylglycine.

The more direct and well-documented method remains the reaction of aniline with chloroacetic acid, where aniline itself acts as the nucleophile. prepchem.comkyoto-u.ac.jpprepchem.com In this reaction, slightly basic conditions can be optimal to ensure the amine is sufficiently nucleophilic. chemicalforums.com

Catalyst-Assisted Synthetic Routes

Catalysts play a crucial role in modern organic synthesis, often enabling more efficient and selective reactions. In the synthesis of N-phenylglycine and its derivatives, catalysts are employed to facilitate key bond-forming steps.

Palladium catalysts are notably used in the synthesis of N-substituted phenylglycines. googleapis.com For instance, in the reaction involving substituted anilines and glyoxylic acid, a palladium-on-carbon (Pd/C) catalyst is used for the hydrogenation of the intermediate imine. googleapis.com This catalytic reduction is a key step in achieving high yields of the desired product. The efficiency of palladium catalysts in C-H activation and functionalization reactions is well-established, making them suitable for various coupling reactions in the synthesis of complex organic molecules. nih.gov

Ruthenium complexes have also been explored for the C-H functionalization of phenylglycine derivatives. For example, a [Ru(cymene)Cl2]2 catalyst has been used in the oxidative coupling of N-unprotected methyl esters of phenylglycine derivatives with alkynes and alkenes to produce substituted isoquinoline-1-carboxylates and isoindoline-1-carboxylates, respectively. csic.es

The table below summarizes representative catalyst-assisted synthetic routes for N-phenylglycine and its derivatives.

| Catalyst System | Reactants | Product | Key Features |

| 5% Palladium on Carbon | Substituted Aniline, Glyoxylic Acid | N-Substituted Phenylglycine | Forms an imine intermediate followed by hydrogenation. googleapis.com |

| [Ru(cymene)Cl2]2 | Phenylglycine Methyl Ester, Internal Alkyne | 3,4-Disubstituted Isoquinoline-1-carboxylate | C-H/N-H oxidative coupling. csic.es |

| Palladium Acetate | 2-Phenylpyridine, Carboxylic Acids | Acylated 2-Phenylpyridine | Selective aromatic C-H bond acylation. nih.gov |

Stereoselective Synthesis Strategies

The development of stereoselective methods for the synthesis of N-phenylglycine derivatives is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Employment of Chiral Auxiliaries in N-Phenylglycine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

(R)-2-Phenylglycine itself has been effectively used as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. scispace.comuu.nluu.nl In this context, the chiral auxiliary controls the stereochemistry of the newly formed stereogenic centers during the condensation of an ester enolate and an imine. scispace.comuu.nl

Evans oxazolidinones are another widely used class of chiral auxiliaries, particularly in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgnih.gov These auxiliaries are typically derived from amino acids and function by creating a chiral environment that directs the approach of reagents to the substrate. wikipedia.orgorgsyn.org The steric hindrance provided by the substituents on the oxazolidinone ring dictates the direction of substitution. wikipedia.org While their direct application in the synthesis of N-phenylglycine is not extensively detailed in the provided search results, the principles of their use in controlling stereochemistry are broadly applicable to the synthesis of chiral amino acid derivatives. nih.govnih.gov

The table below provides examples of chiral auxiliaries and their applications in asymmetric synthesis.

| Chiral Auxiliary | Application | Stereochemical Control |

| (R)-2-Phenylglycine | Asymmetric synthesis of 2-azetidinones | Controls the absolute stereochemistry of the two newly formed stereogenic centers. scispace.comuu.nl |

| Evans Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions | Steric hindrance from substituents directs the stereoselective transformation. wikipedia.orgnih.gov |

Asymmetric Catalysis in the Production of Enantiopure N-Phenylglycine Derivatives

Asymmetric catalysis offers a powerful and efficient approach to the synthesis of enantiopure compounds, where a small amount of a chiral catalyst can generate a large quantity of a single enantiomer. nih.gov

Rhodium-catalyzed asymmetric reactions have been successfully employed for the synthesis of chiral compounds. For instance, chiral diene/rhodium complexes have been used to catalyze the reaction of propargyl difluorides with alkylzincs to produce axially chiral fluorinated allenes with high enantioselectivity. nih.gov Furthermore, rhodium catalysts with chiral bidentate diphosphine ligands have been used for the asymmetric N-H functionalization of quinazolinones. nih.gov While not directly synthesizing N-phenylglycine, these examples demonstrate the potential of rhodium catalysis in creating chiral amine-related structures.

Enzymatic approaches also provide a highly selective means to produce enantiopure amino acids. nih.gov For example, the kinetic resolution of racemic substrates using enzymes like lipases can yield enantiomerically pure products. nih.gov In the context of phenylglycine, engineered E. coli have been used to produce L-phenylglycine from L-phenylalanine, showcasing the potential of bioconversion for enantioselective synthesis. nih.gov The use of enzymes such as transaminases and dehydrogenases allows for the stereospecific conversion of precursors to the desired enantiomer of phenylglycine. nih.gov

The following table highlights different asymmetric catalysis approaches for the synthesis of chiral compounds.

| Catalysis Type | Catalyst/Enzyme | Reaction Type | Key Outcome |

| Rhodium Catalysis | Chiral diene/rhodium complex | Alkylation/Defluorination of propargyl difluorides | Axially chiral fluorinated allenes with high enantioselectivity. nih.gov |

| Rhodium Catalysis | Rhodium complex with chiral diphosphine ligands | N-H functionalization of quinazolinones | Excellent chemo-, regio-, and enantioselectivities. nih.gov |

| Enzymatic Catalysis | Engineered E. coli with transaminases and dehydrogenases | Bioconversion of L-phenylalanine | Production of L-phenylglycine. nih.gov |

| Enzymatic Catalysis | Lipases | Kinetic resolution of racemic alcohols | Enantiomerically pure alcohols. nih.gov |

Methodologies for Resolution of Racemic N-Phenylglycine Mixtures

The separation of enantiomers from a racemic mixture of N-Phenylglycine is a critical step for its application in stereospecific synthesis. Various resolution techniques are employed to isolate the desired stereoisomer.

Diastereomeric Resolution: This is a common method for resolving racemic mixtures. kesselssa.com It involves the reaction of the racemic N-Phenylglycine with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods like crystallization. For instance, DL-Phenylglycine can be resolved using (+)-Camphorsulfonic acid. The resulting diastereomeric salt crystallizes, is filtered, and then hydrolyzed to yield the solid D-(−)-Phenylglycine. kesselssa.com Similarly, esters of phenylglycine have been resolved using (+)-tartaric acid. epo.orggoogle.com

Kinetic Resolution: This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other in excess. For example, the resolution of DL-para-HydroxyPhenylGlycine is achieved with sulfuric acid. The salt of the desired enantiomer is crystallized from a supersaturated solution by seeding with a small amount of the pure salt's crystals. kesselssa.com

Chromatographic Separation: Individual enantiomers can also be separated using column chromatography where the stationary phase is a chiral adsorbent. dalalinstitute.com

The choice of resolving agent and solvent is crucial for a successful resolution, as these factors determine the efficiency of crystallization and separation of the diastereomeric salts. nih.gov

Table 1: Examples of Resolving Agents for Phenylglycine and its Derivatives

| Racemic Compound | Resolving Agent | Method | Reference |

|---|---|---|---|

| DL-Phenylglycine | (+)-Camphorsulfonic acid | Diastereomeric Resolution | kesselssa.com |

| Phenylglycine Esters | (+)-Tartaric Acid | Diastereomeric Resolution | epo.orggoogle.com |

| DL-para-HydroxyPhenylGlycine | Sulfuric Acid | Kinetic Resolution (Specific Crystallization) | kesselssa.com |

| Racemic Amines (general) | PEGylated-(R)-mandelic acid | Diastereomeric Resolution | nih.gov |

Synthesis and Functionalization of N-Phenylglycine Derivatives and Analogs

The structural versatility of N-Phenylglycine allows for extensive functionalization, leading to a wide array of derivatives and analogs with tailored properties.

N-Alkyl/Aryl Substitutions and Structural Modifications

Modifications at the nitrogen atom of the glycine backbone are a primary strategy for creating N-Phenylglycine derivatives. N-aryl glycine derivatives can be synthesized through various methods. One approach involves the reaction of glycine with benzaldehyde (B42025) under basic conditions, followed by reduction. nih.gov Another strategy is the conversion of aniline to an aryl/alkyl amine with an ester group attached to the alkyl chain. nih.gov

A one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides via intermolecular cyclization and subsequent ring opening of the 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov This method tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

Furthermore, N-aryl phenylglycine O-alkyl esters have been synthesized from phenylacetic acids through a sequence of esterification, bromination, and C-N bond formation with arylamines. yakhak.org Late-stage Cα-functionalization of resin-bound, electron-rich N-aryl peptides with boronic acids has also been reported as a method to introduce aryl groups at the α-carbon. nsf.gov

Preparation of Ester and Amide Derivatives

Ester and amide derivatives of N-Phenylglycine are important intermediates and final products in various synthetic pathways. The esterification of L-phenylglycine can be carried out with an alcohol in the presence of a strong acid like sulfuric acid. epo.orggoogle.com The resulting ester can then be racemized under acidic conditions. epo.orggoogle.com

The conversion of the DL-ester to DL-phenylglycine amide is achieved by reacting the ester with ammonia. epo.orggoogle.com This process can be done after separating the ester from the reaction mixture or directly in the mixture. google.com Chemoenzymatic methods also provide a route to enantiomerically enriched phenylglycine amides. For instance, nitrilase enzymes can convert racemic phenylglycinonitrile, formed from the Strecker synthesis, into either (R)- or (S)-phenylglycine amide with high enantiomeric excess. frontiersin.org This is significant as activated forms of phenylglycine, such as amides and esters, are used in the synthesis of semisynthetic β-lactam antibiotics. frontiersin.org

Table 2: Synthesis of N-Phenylglycine Esters and Amides

| Starting Material | Reagents/Method | Product | Reference |

|---|---|---|---|

| L-Phenylglycine | Alcohol, Strong Acid (e.g., H₂SO₄) | L-Phenylglycine Ester | epo.orggoogle.com |

| L-Phenylglycine Ester | Strong Acid (e.g., H₂SO₄), Heat | DL-Phenylglycine Ester | epo.orggoogle.com |

| DL-Phenylglycine Ester | Ammonia | DL-Phenylglycine Amide | epo.orggoogle.com |

| rac-Phenylglycinonitrile | Nitrilase Enzymes | (R)- or (S)-Phenylglycine Amide | frontiersin.org |

| Phenylacetic Acids | Esterification, Bromination, Arylamines | N-Aryl Phenylglycine O-Alkyl Esters | yakhak.org |

Introduction of Heterocyclic Ring Systems into N-Phenylglycine Scaffolds

Incorporating heterocyclic moieties into the N-Phenylglycine structure is a key strategy in medicinal chemistry to develop compounds with diverse biological activities. nih.govwikipedia.org Heterocyclic compounds are prevalent in pharmaceuticals due to their wide range of structures and applications. nih.gov

Specific examples involving N-substituted glycine derivatives include the decarboxylative annulation of 3-formyl chromones with these derivatives to produce chromeno[2,3-b]pyrrol-4(1H)-ones. nih.gov Another reported reaction is the visible-light-promoted decarboxylative coupling of N-phenyl glycine with imidazole-fused heterocycles. nih.gov In a related study, the replacement of a phenyl ring with a pyridine (B92270) ring in a similar molecular scaffold was explored, although in that specific case, the resulting heteroaryl derivatives showed lower potency in a biological assay. nih.gov These examples demonstrate the feasibility of integrating various heterocyclic systems into the N-phenylglycine framework.

Polymerization and Macromolecular Architectures of N-Phenylglycine

N-Phenylglycine can serve as a monomer for the synthesis of conducting polymers, offering materials with interesting electrochemical and optical properties.

Electrochemical Polymerization Techniques for Poly(N-Phenylglycine)

Electrochemical polymerization is a direct method to synthesize poly(N-phenylglycine) (PPG) films on an electrode surface. tandfonline.comresearchgate.net This technique typically employs cyclic voltammetry (CV) in an aqueous acidic medium. tandfonline.comresearchgate.net For example, the electropolymerization of N-phenylglycine has been successfully carried out on a glassy carbon electrode in a perchloric acid solution. tandfonline.comresearchgate.net

The process involves continuous potential cycling between specific voltage limits. tandfonline.com During the initial cycle, the oxidation of the N-phenylglycine monomer occurs at a specific potential. tandfonline.com In subsequent cycles, the oxidation and reduction peaks corresponding to the polymer film become evident. tandfonline.com The optimal conditions for electropolymerization, such as scan rate, potential range, monomer concentration, and the type of doping agent, are crucial for obtaining a polymer with desirable electroactive properties. tandfonline.comresearchgate.net The resulting PPG film can be characterized by various techniques, including UV-Vis and FTIR spectroscopy, to confirm the polymerization. tandfonline.comresearchgate.net These electrochemically synthesized films have potential applications in areas like electrochromic devices. acs.org

Table 3: Conditions for Electrochemical Polymerization of N-Phenylglycine

| Parameter | Condition | Reference |

|---|---|---|

| Monomer | N-Phenylglycine (PG) | tandfonline.comresearchgate.net |

| Electrode | Glassy Carbon (GC) | tandfonline.comresearchgate.net |

| Medium | 0.2M HClO₄/NaClO₄ aqueous solution | tandfonline.comresearchgate.net |

| Technique | Cyclic Voltammetry (CV) | tandfonline.comresearchgate.net |

| Potential Range | -0.2 to +1.1 V (vs. Ag/AgCl) | tandfonline.com |

| Monomer Concentration | 0.015 M | tandfonline.com |

| Characterization | UV-Vis, FTIR, SEM | tandfonline.comresearchgate.net |

Chemical Oxidative Polymerization Methods for Poly(N-Phenylglycine)

The synthesis of poly(N-phenylglycine) (PPG), a conductive polymer, can be achieved through chemical oxidative polymerization. This method involves the use of an oxidizing agent to initiate the polymerization of N-phenylglycine (NPG) monomers.

A common approach to this synthesis utilizes ammonium (B1175870) persulfate (APS) as the oxidant. researchgate.net The polymerization is often carried out in the presence of a template, such as sulfonated polystyrene (SPS), which is a strong polyelectrolyte acid. researchgate.net The use of a template like SPS can result in a water-soluble and conducting polymer. researchgate.net The ratio of the template to the monomer is a critical factor, as research has shown that both the polymer yield and its electrical conductivity tend to decrease as this ratio increases. researchgate.net

The polymerization reaction can also be conducted in an acid solution. To enhance the reaction rate and lower the oxidation potential, an amine-based reaction promoter can be introduced. google.com Examples of such promoters include diamines like N-phenyl-1,4-phenylenediamine and p-phenylenediamine. google.com

The progress and success of the polymerization can be confirmed through various analytical techniques. Fourier transform infrared (FTIR) and ultraviolet-visible (UV-vis) spectroscopy are employed to characterize the resulting polymer and confirm the polymerization of N-phenylglycine. researchgate.net

Furthermore, studies have explored the kinetics of the oxidation reaction of N-phenylglycine. It has been observed that the oxidation reaction is first-order with respect to the concentration of NPG. researchgate.net Interestingly, the rate of the reaction decreases as the concentration of H+ ions increases, indicating that the oxidation reaction is inhibited by acid. researchgate.net

Fabrication and Characterization of Poly(N-Phenylglycine) Nanofibers

Poly(N-phenylglycine) can be fabricated into one-dimensional nanostructures, specifically nanofibers, which possess a high specific surface area. google.com This high surface area is advantageous for applications such as metal adsorption. google.com

The fabrication process involves reacting an N-phenylglycine monomer with an oxidizing agent within an acid solution. google.com This process can be facilitated by the addition of an amine-based reaction promoter to lower the oxidation potential and speed up the reaction. google.com Following polymerization, the resulting poly(N-phenylglycine) nanofibers are separated and dried. During this stage, the nanofibers can aggregate to form a nano-web structure, characterized by numerous pores and a high specific surface area, making it particularly useful for applications like the adsorption of heavy metals from water. google.com

The characterization of these nanofibers is crucial to understand their properties and potential applications. The morphology of poly(N-phenylglycine) structures can be examined using scanning electron microscopy (SEM). researchgate.net The chemical composition and successful polymerization are often verified using techniques like X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared (FTIR) spectroscopy. researchgate.net

The unique properties of poly(N-phenylglycine) nanofibers stem from their chemical structure. Each N-phenylglycine monomer unit contains a carboxyl group. google.com The oxygen atoms in these carboxyl groups possess non-bonding electron pairs that can form electrostatic bonds with metal ions, enabling the adsorption and removal of various metal ions, including heavy metals, from wastewater. google.com

Table of Research Findings on Poly(N-Phenylglycine) Synthesis and Nanofiber Fabrication

| Aspect | Finding | Source |

| Polymerization Method | Chemical oxidative polymerization using an oxidant like ammonium persulfate (APS). | researchgate.net |

| Template | Use of sulfonated polystyrene (SPS) as a template can yield a water-soluble, conducting polymer. | researchgate.net |

| Reaction Promoter | Amine-based promoters (e.g., N-phenyl-1,4-phenylenediamine) can be added to accelerate the reaction in an acid solution. | google.com |

| Reaction Kinetics | The oxidation reaction is first-order with respect to N-phenylglycine concentration and is inhibited by acid. | researchgate.net |

| Nanofiber Fabrication | Reaction of N-phenylglycine monomer with an oxidizing agent in an acid solution. | google.com |

| Nanofiber Structure | Can form a nano-web structure with high porosity and specific surface area after separation and drying. | google.com |

| Characterization Techniques | SEM for morphology; FTIR, UV-vis, and XPS for chemical structure and composition verification. | researchgate.net |

| Functional Group | The carboxyl group in each monomer unit facilitates the adsorption of metal ions. | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Applications for N-Phenylglycine Compounds

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the stretching and bending of chemical bonds within a molecule. Each vibration corresponds to a specific energy, providing a unique spectral "fingerprint" that is highly characteristic of the compound's structure and functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in N-Phenylglycine hydrochloride. The spectrum reveals distinct absorption bands corresponding to the vibrations of its carboxylic acid, protonated secondary amine (ammonium), and phenyl ring moieties.

The protonation of the amine group and the presence of the carboxylic acid result in a very broad and complex absorption band in the 3400–2500 cm⁻¹ region. This is due to the overlapping O-H stretching vibrations of the hydrogen-bonded carboxylic acid dimer and the N-H stretching vibrations of the ammonium (B1175870) group. A prominent and sharp absorption band is consistently observed around 1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the carboxylic acid group.

The aromatic phenyl ring gives rise to several characteristic peaks. Aromatic C=C stretching vibrations are typically found in the 1600–1450 cm⁻¹ range, while the C-H out-of-plane bending vibration for a monosubstituted benzene (B151609) ring appears as a strong band around 750 cm⁻¹. The presence of the ammonium group is further confirmed by an N-H bending vibration near 1600 cm⁻¹. These spectral features collectively provide definitive evidence for the chemical structure of N-Phenylglycine hydrochloride.

Table 1. Characteristic FT-IR Absorption Bands for N-Phenylglycine Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |

|---|---|---|---|

| 3400–2500 | O-H and N-H Stretch | Carboxylic Acid (O-H) and Ammonium (N-H⁺) | |

| ~1730 | C=O Stretch | Carboxylic Acid (C=O) | |

| ~1600 | N-H Bend | Ammonium (N-H⁺) | |

| 1600–1450 | C=C Stretch | Aromatic Ring | |

| ~1220 | C-N Stretch | Aryl-Amine (C-N) | |

| ~750 | C-H Bend (Out-of-Plane) | Monosubstituted Phenyl Ring |

FT-Raman spectroscopy serves as a powerful complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. This makes it particularly effective for analyzing the carbon skeleton and the symmetric vibrations of the phenyl ring in N-Phenylglycine hydrochloride.

The FT-Raman spectrum is often dominated by strong signals from the aromatic ring. A particularly intense band observed near 1000 cm⁻¹ is assigned to the symmetric ring "breathing" mode, a vibration characteristic of the benzene ring. Other notable bands include the aromatic C-H in-plane bending and C-C stretching vibrations. The analysis of Raman shifts allows for a more complete assignment of the molecule's vibrational modes, confirming the structural information obtained from FT-IR and providing deeper insight into the molecular framework.

Table 2. Key FT-Raman Shifts for N-Phenylglycine Hydrochloride

| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment | Reference |

|---|---|---|---|

| ~3065 | C-H Stretch | Aromatic C-H | |

| ~1605 | C=C Stretch | Aromatic Ring | |

| ~1030 | C-H In-Plane Bend | Aromatic C-H | |

| ~1000 | Ring Breathing (Symmetric) | Monosubstituted Phenyl Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and structure of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy confirms the structure of N-Phenylglycine hydrochloride by identifying all unique proton environments in the molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

In a typical ¹H NMR spectrum recorded in a solvent like DMSO-d₆, the aromatic protons of the phenyl ring appear as a set of multiplets between 6.6 and 7.3 ppm. The two methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and carboxyl groups are chemically equivalent and appear as a sharp singlet around 4.3 ppm. The acidic protons of the carboxylic acid (-COOH) and the ammonium group (-NH₂⁺-) are labile and often exchange with each other and with trace water in the solvent. They typically appear as a single, very broad signal at a downfield chemical shift, often above 10 ppm. The integration of these signals corresponds to the number of protons in each environment, confirming the molecular formula and serving as a reliable indicator of sample purity.

Table 3. ¹H NMR Chemical Shift Data for N-Phenylglycine Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Solvent | Reference |

|---|---|---|---|---|

| >10 | Broad Singlet | -COOH and -NH₂⁺ (3H) | DMSO-d₆ | |

| 7.30–7.20 | Multiplet (t) | meta-Aromatic (2H) | DMSO-d₆ | |

| 6.85–6.75 | Multiplet (d) | ortho-Aromatic (2H) | DMSO-d₆ | |

| 6.70–6.60 | Multiplet (t) | para-Aromatic (1H) | DMSO-d₆ | |

| ~4.32 | Singlet | Methylene (-CH₂-) (2H) | DMSO-d₆ |

¹³C NMR spectroscopy provides a map of the carbon backbone of N-Phenylglycine hydrochloride. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete characterization of the carbon skeleton.

The ¹³C NMR spectrum shows a signal for the carboxyl carbon (C=O) at a highly deshielded position, typically around 171 ppm. The carbon atom of the methylene group (-CH₂-) resonates at approximately 53 ppm. The six carbons of the phenyl ring produce four distinct signals due to molecular symmetry: the ipso-carbon (bonded to nitrogen) appears furthest downfield in the aromatic region (~146 ppm), followed by the ortho, meta, and para carbons at their characteristic chemical shifts. This spectral data provides unambiguous confirmation of the molecule's carbon framework.

Table 4. ¹³C NMR Chemical Shift Data for N-Phenylglycine Hydrochloride

| Chemical Shift (δ, ppm) | Carbon Assignment | Solvent | Reference |

|---|---|---|---|

| ~171.0 | Carboxyl (C=O) | DMSO-d₆ | |

| ~146.2 | ipso-Aromatic (C-N) | DMSO-d₆ | |

| ~129.5 | meta-Aromatic | DMSO-d₆ | |

| ~118.1 | para-Aromatic | DMSO-d₆ | |

| ~113.4 | ortho-Aromatic | DMSO-d₆ | |

| ~53.3 | Methylene (-CH₂-) | DMSO-d₆ |

Beyond standard structural elucidation, N-Phenylglycine and its derivatives can be incorporated into advanced materials, such as organic-inorganic hybrids prepared via sol-gel chemistry. In these contexts, specialized NMR techniques are employed to characterize the resulting composite material. When N-Phenylglycine is integrated into a silica-based network, Silicon-29 (²⁹Si) NMR spectroscopy is used to investigate the local environment of the silicon atoms.

This technique distinguishes between different silicon environments based on their degree of condensation. The notation Tⁿ is used for silicon atoms with one organic substituent (R-Si) and 'n' bridging Si-O-Si bonds. For instance, in a hybrid material functionalized with an N-Phenylglycine moiety (linked via a silane (B1218182) coupling agent), ²⁹Si NMR can quantify the relative abundance of T² sites (R-Si(OSi)₂(OH)) and fully condensed T³ sites (R-Si(OSi)₃). This analysis provides critical information on the cross-linking density and structural integrity of the inorganic network, revealing how the incorporation of the organic molecule influences the final material properties.

Table 5. Example ²⁹Si NMR Chemical Shifts in N-Phenylglycine-Functionalized Hybrid Materials

| Chemical Shift (δ, ppm) | Silicon Species | Description | Reference |

|---|---|---|---|

| ~ -58 | T² | Silicon atom with two Si-O-Si bridges | |

| ~ -66 | T³ | Silicon atom with three Si-O-Si bridges (fully condensed) |

Solid-State NMR for Conformational Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure and dynamics of solid materials. mdpi.com It provides detailed information on conformation and packing, which is often inaccessible by other methods. mdpi.comdurham.ac.uk For hydrochloride salts of pharmaceutical interest, ssNMR, particularly using techniques like cross-polarization magic-angle spinning (CPMAS), is instrumental in identifying and characterizing crystallographic disorder. nih.gov

In the study of compounds with structural similarities to N-Phenylglycine hydrochloride, such as other amino acid derivatives or molecules with phenyl and glycine (B1666218) moieties, ssNMR has been pivotal. For instance, ¹³C CPMAS experiments can reveal the presence of multiple, distinct conformations in the solid state by identifying nonequivalent signals for chemically equivalent carbons. This is often supported by computational methods like Gauge-Including Projector Augmented Wave (GIPAW) DFT calculations to assign the observed chemical shifts to specific conformations. nih.gov Furthermore, ¹H ssNMR can provide additional evidence for disorder, such as the variable positions of protons in hydrogen bonding networks. nih.gov The sensitivity of ssNMR can be significantly enhanced through methods like dynamic nuclear polarization (DNP) and fast magic-angle spinning, allowing for the study of complex systems. nih.gov

While specific ssNMR studies exclusively on N-Phenylglycine hydrochloride are not extensively detailed in the provided search results, the principles and methodologies applied to analogous systems are directly relevant. Conformational analysis of peptides and amino acid derivatives by ssNMR often involves measuring internuclear distances and torsion angles to define the molecular geometry in the solid state. mdpi.com

Electronic Absorption and Circular Dichroism Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule and to monitor the progress of chemical reactions. acs.orgmdpi.comscribd.com The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For N-Phenylglycine and its derivatives, the UV-Vis spectrum is characterized by absorption bands arising from the phenyl chromophore and the carboxylic acid group.

In the context of polymers derived from N-Phenylglycine, such as poly(N-phenylglycine) (PNPG), UV-Vis spectroscopy is crucial for characterizing the electronic structure and its changes upon polymerization or doping. researchgate.netresearchgate.netresearchgate.net For instance, the UV-Vis spectrum of PNPG synthesized by electrochemical polymerization confirms the formation of the polymer and is distinct from that of the N-Phenylglycine monomer. researchgate.net Studies on PNPG have shown that introducing carboxyl groups onto the nitrogen atoms of the polymer backbone modifies the conjugated and electronic structure, leading to a reduced bandgap. acs.org

UV-Vis spectroscopy is also a powerful tool for reaction monitoring. mdpi.com By observing the change in absorbance at a specific wavelength corresponding to a reactant or product, the kinetics of a reaction can be determined. mdpi.commdpi.com This technique has been employed to monitor various reactions, including polymerization processes and enzymatic conversions. mdpi.commdpi.com For example, in the polymerization of N-vinylpyrrolidone, UV spectroscopy was used to monitor the reaction and detect the accumulation of fouling. mdpi.com The principles of this application are transferable to monitoring reactions involving N-Phenylglycine hydrochloride, such as its polymerization or its participation in other chemical transformations.

The reflectance spectra of materials incorporating N-Phenylglycine derivatives, such as a composite of green moss and PNPG, have also been analyzed using this technique, showing enhanced light absorption after polymerization. univ-lille.fr

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. bath.ac.uknih.govunivr.it

For chiral amino acids like N-Phenylglycine, CD spectroscopy is invaluable for confirming the chirality and analyzing the solution-state conformation. nih.govmdpi.com The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. Studies on carbon dots synthesized with chiral precursors, including L-phenylglycine, demonstrated that the resulting nanoparticles exhibit CD signals. nih.gov The CD spectra of these materials showed signals in the 200-240 nm region, with specific features depending on the chiral precursor used. nih.gov

Furthermore, the conformation of molecules can be influenced by environmental factors such as pH. The effect of pH on the CD signals of L-phenylglycine has been studied, revealing changes in the spectrum that can be attributed to aggregation or conformational shifts of the molecule. nih.gov In the broader context of biomolecular analysis, CD spectroscopy is extensively used to estimate the secondary structure of proteins and peptides by analyzing the spectral features in the far-UV region. bath.ac.uk

X-ray Diffraction and Crystallographic Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules, as well as how molecules pack together in the crystal lattice. uhu-ciqso.esmdpi.com

The structure of various derivatives and reaction products of N-Phenylglycine has been unambiguously confirmed using single-crystal X-ray diffraction. beilstein-journals.orgbeilstein-journals.org For example, the crystal structures of pyrrolopiperazinones synthesized from N-phenylglycine have been determined, providing clear evidence of their molecular geometry. beilstein-journals.org Similarly, the structure of other complex organic molecules has been elucidated, confirming reaction pathways and stereochemistry. beilstein-journals.org

The analysis of single crystal structures reveals detailed information about intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the formation of the crystal lattice. mdpi.com This understanding of molecular packing is crucial for relating the solid-state structure to the physical properties of the material.

Powder X-ray Diffraction in Polymeric Systems

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to characterize the structure of polycrystalline materials, including polymers. springernature.com While SC-XRD requires a single, well-ordered crystal, PXRD can be applied to powdered samples, making it suitable for a wider range of materials. nih.gov

In the context of polymeric systems derived from N-Phenylglycine, PXRD is used to assess the degree of crystallinity. researchgate.net Homopolymers and copolymers of N-phenylglycine and aniline (B41778) have been characterized by PXRD, providing insights into their solid-state morphology. researchgate.netresearchgate.net The diffraction patterns of these polymers can indicate whether they are amorphous, semi-crystalline, or crystalline. uc.edu

PXRD is also a key tool in the study of amorphous solid dispersions (ASDs), where a drug is dispersed within a polymer matrix. nih.gov This technique can be used to confirm the amorphous nature of the drug within the polymer and to study the physical stability of the formulation over time. nih.gov While specific PXRD data for N-Phenylglycine hydrochloride in polymeric systems is not detailed in the provided results, the application of this technique to polymers of N-phenylglycine demonstrates its importance in characterizing the solid-state structure of such materials. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques in N-Phenylglycine Research (e.g., for reaction monitoring, derivative identification)

Mass spectrometry (MS) has become an indispensable analytical tool in the study of N-Phenylglycine and its derivatives. Its high sensitivity and selectivity allow for the precise determination of molecular weights, the elucidation of structural features, and the quantification of analytes in complex mixtures. Coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides robust methodologies for monitoring chemical reactions and identifying novel derivatives.

Reaction Monitoring

The real-time or near-real-time tracking of reaction progress is a key application of mass spectrometry. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly well-suited for monitoring the consumption of reactants and the formation of products in solution. researchgate.net For instance, LC-MS can be employed to follow the progress of derivatization reactions involving N-Phenylglycine or its esters. biomolther.orgnih.gov This is achieved by taking aliquots of the reaction mixture at specific time intervals and analyzing them to determine the relative abundance of starting materials and products. researchgate.netbiomolther.org This approach allows for the optimization of reaction conditions, such as reaction time, temperature, and reagent stoichiometry. researchgate.net Furthermore, high-throughput analysis methods, like desorption electrospray ionization (DESI), enable the rapid screening of numerous reactions, significantly accelerating the discovery of new synthetic pathways and catalysts. researchgate.net

Derivative Identification and Structural Elucidation

Mass spectrometry is a cornerstone for the characterization of N-Phenylglycine derivatives, ranging from simple halogenated molecules to complex natural products.

A significant application involves the use of N-Phenylglycine derivatives in chiral analysis. A strategy employing phenylglycine methyl ester (PGME) as a chiral derivatizing agent allows for the determination of the absolute configurations of N,N-dimethyl amino acids. biomolther.orgnih.gov The resulting diastereomeric derivatives can be separated by liquid chromatography and identified by mass spectrometry, with their absolute configuration assigned based on the elution order. biomolther.orgnih.gov In one study, L- and D-N,N-dimethyl phenylalanine were derivatized with S-PGME, and the resulting diastereomers were successfully separated and analyzed by LC-MS, observing the protonated molecular ion [M+H]⁺. nih.gov

| Analyte | Derivatizing Agent | Resultant Diastereomer | Elution Time (min) | Observed Ion (m/z) [M+H]⁺ |

| L-N,N-dimethyl phenylalanine | S-PGME | L,S-3a | 17.4 | 341 |

| D-N,N-dimethyl phenylalanine | S-PGME | D,S-3a | 18.7 | 341 |

This table presents LC-MS data for the chiral derivatization of N,N-dimethyl phenylalanine with S-Phenylglycine methyl ester (S-PGME), demonstrating the separation of the resulting diastereomers. nih.gov

MS is also routinely used to confirm the identity of newly synthesized derivatives. For example, the synthesis of ortho-halogenated and -alkoxylated phenylglycines via palladium-mediated C-H functionalization relies on ESI-MS to confirm the mass of the final products. mdpi.com Similarly, in the development of new potential anticonvulsants, LC-MS with ESI was used to verify the molecular weights of a series of novel phenylglycinamide derivatives. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements that can help confirm the elemental composition of a molecule. mdpi.comrsc.org

| N-Phenylglycine Derivative | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ | Technique |

| Methyl-2'-chloro-phenylglycinate | C₉H₁₀ClNO₂ | - | - | MS |

| Methyl-2-bromo-6-iodo-phenylglycinate | C H₉BrINO₂ | 369.9 | 369.9 | ESI-MS |

| 2-Amino-2-phenyl-1-(4-phenylpiperazin-1-yl)ethan-1-one | C₁₈H₂₁N₃O | 296.18 | 296.3 | LC-MS (ESI) |

| 2-Amino-1-(4-(2-chlorophenyl)piperazin-1-yl)-2-phenylethan-1-one | C₁₈H₂₀N₃OCl | 330.13 | 330.2 | LC-MS (ESI) |

This table showcases the application of mass spectrometry in confirming the identity of various synthesized N-Phenylglycine derivatives by comparing calculated and experimentally found mass-to-charge ratios. mdpi.comnih.gov

In natural product research, MS techniques like Fast Atom Bombardment (FAB-MS) and HR-ESI-MS have been instrumental in elucidating the structures of complex peptides containing phenylglycine residues, such as dityromycin and arylomycin derivatives. rsc.org

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For N-Phenylglycine itself, analysis by GC-MS shows a prominent peak at m/z 106 and a molecular ion peak at m/z 151. nih.gov MS/MS analysis in positive ionization mode also shows a dominant product ion at m/z 106.0673. nih.gov This major fragment likely results from the loss of the carboxyl group (a mass of 45 Da) from the molecular ion, a common fragmentation pathway for amino acids.

The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This general principle helps in interpreting the mass spectra of N-Phenylglycine and its numerous derivatives. Understanding these fragmentation pathways is crucial for the structural identification of unknown compounds and for developing robust quantitative methods, such as multiple reaction monitoring (MRM), used in various analytical applications. nih.gov

| Analysis Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance | Putative Fragment Structure |

| GC-MS | 151 | 106 | Top Peak | [C₆H₅NHCH₂]⁺ |

| GC-MS | 151 | 151 | 2nd Highest | [M]⁺ |

| MS-MS (+) | 152.0718 | 106.0673 | 100 | [M-COOH+H]⁺ |

| MS-MS (+) | 152.0718 | 93.05717 | 3.53 | [C₆H₅NH₂]⁺ |

This table details the primary fragment ions observed for N-Phenylglycine in different mass spectrometry analyses, providing insights into its fragmentation behavior. nih.gov

Computational Chemistry and Theoretical Investigations of N Phenylglycine Systems

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the fundamental properties of N-Phenylglycine and its derivatives at the molecular level. These computational approaches allow for detailed investigations into molecular structure, stability, and reactivity, providing insights that are often complementary to experimental data.

The determination of the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a primary step in computational analysis. For N-Phenylglycine systems, methods like DFT with the B3LYP functional and basis sets such as 6-311+G(d,p) are commonly used to perform geometry optimizations without symmetry constraints. asianpubs.orgresearchgate.net Such calculations are crucial for understanding the conformational preferences of the molecule, which are dictated by the rotational freedom around its single bonds.

A conformational study of jet-cooled L-phenylglycine identified six low-energy conformers, highlighting the complexity of its potential energy surface. aip.org The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonds between the amino (-NH2) and carboxyl (-COOH) groups. aip.org For instance, calculations showed that a conformer with a hydrogen bond from the -COOH group to the -NH2 group exhibits a significantly shifted OH stretching frequency, a prediction that aids in the interpretation of experimental spectra. aip.org

Theoretical analysis of (S)-phenylglycine has revealed a "chirality chain," a sequence of stereochemical preferences. mdpi.com The initial (S) configuration at the alpha-carbon (Cα) preferentially induces a specific conformation around the Cα-C' bond, characterized by small negative rotation angles (ψ). mdpi.com This analysis, based on crystal structure data, shows a distinct preference for certain conformational states over others. mdpi.com In the hydrochloride salt of D-Phenylglycine, the amino N atom is protonated and lies nearly in the plane of the carboxyl group, indicating that phenyl substitution at the α-C atom does not significantly affect this orientation. iucr.org

Table 1: Computational Methods Used for Geometry Optimization of N-Phenylglycine Systems This table is interactive. You can sort and filter the data.

| Compound Studied | Method | Basis Set | Key Finding | Reference |

|---|---|---|---|---|

| N-Carbobenzoxy-L-2-phenyl glycine (B1666218) | DFT (B3LYP, M06-2X) | 6-311+G(d,p) | Geometry optimized without symmetry constraints. | asianpubs.orgresearchgate.net |

| Poly(N-phenylglycine) | DFT (B3LYP-D3BJ) | 6-311G(d) | Fully optimized structures were characterized as local energy minima. | acs.org |

| L-phenylglycine | DFT (B3LYP) | 6-311+G(d,p) | Identified six stable conformers and their vibrational frequencies. | aip.org |

| (R)-N-(3,5-dinitrobenzoyl)phenylglycine | DFT (B3LYP) | 6-311G** | Semiflexible models prepared for molecular dynamics simulations. | acs.orgnih.gov |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. ajol.info

For derivatives like N-Carbobenzoxy-L-2-phenyl glycine, the calculated HOMO and LUMO energies demonstrate that charge exchange occurs within the molecule. asianpubs.orgresearchgate.net In the case of poly(N-phenylglycine) (PNPG), theoretical calculations showed that introducing carboxyl groups onto the nitrogen atoms modifies the conjugated and electronic structure, leading to a reduced bandgap compared to its parent polymer, polyaniline (PANI). acs.org This reduced bandgap facilitates charge transport within the polymer. acs.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting chemical reactivity. researchgate.netajol.info The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. researchgate.netajol.info For N-phenylglycine derivatives, MEP analysis helps to predict the most reactive parts of the molecule, providing insights into intermolecular interactions. researchgate.netresearchgate.net Global and local reactivity descriptors derived from conceptual DFT further help in quantifying the structure-substance reactivity relationships. asianpubs.orgresearchgate.net

Table 2: Calculated Electronic Properties of N-Phenylglycine Derivatives This table is interactive. You can sort and filter the data.

| Compound Studied | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| N-Carbobenzoxy-L-2-phenyl glycine | B3LYP/6-311+G(d,p) | Not specified | Not specified | Not specified | Calculations show charge exchange happens within the molecule. | asianpubs.orgresearchgate.net |

| Poly(N-phenylglycine) | B3LYP-D3BJ/6-311G(d) | Not specified | Not specified | Not specified | Reduced bandgap compared to PANI, facilitating charge transport. | acs.org |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data for structural validation. Vibrational spectroscopy (FT-IR and FT-Raman) is a key area where this synergy is applied. DFT calculations can compute the vibrational wavenumbers, infrared intensities, and Raman scattering activities. researchgate.net

For N-Carbobenzoxy-L-2-phenyl glycine, vibrational frequencies were calculated using the B3LYP and M06-2X methods with the 6-311+G(d,p) basis set. asianpubs.orgresearchgate.net The calculated wavenumbers were found to be in close agreement with the experimental FT-IR and FT-Raman spectra. asianpubs.orgresearchgate.net A detailed assignment of the vibrational modes was performed using Potential Energy Distribution (PED) analysis. asianpubs.orgresearchgate.net

In a study of L-phenylglycine, the experimental IR-UV spectrum was compared against simulated IR spectra for six different conformers. aip.org This comparison was crucial in identifying the specific conformer present in the molecular beam, as only one of the calculated spectra matched the experimental observation of an intense band at 3586.9 cm⁻¹. aip.org Similarly, the structural confirmation of D-(-)-alpha-Phenylglycine was supported by comparing its recorded FT-IR and FT-Raman spectra with computed values. researchgate.net Time-dependent DFT (TD-DFT) can also be used to calculate electronic transitions and compare them with experimental UV-Visible spectra. researchgate.netbohrium.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions within a larger system, such as in a solvent. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and intermolecular interactions over time. acs.orgnih.gov

A notable application involving an N-Phenylglycine derivative is the theoretical study of the solvation of (R)-N-(3,5-dinitrobenzoyl)phenylglycine-derived chiral stationary phases (CSPs). acs.orgnih.gov In this research, semiflexible models of the chiral selector, with geometries derived from DFT calculations (B3LYP/6-311G**), were used in MD simulations. acs.orgnih.gov The simulations examined the interface of the CSP with four different solvents: pure hexane (B92381), two mixtures of hexane and 2-propanol, and pure 2-propanol. nih.gov

The simulations revealed that the interface structures were distinct, showing different preferred orientations of the selectors at the surface depending on the solvent. acs.orgnih.gov Furthermore, the study quantified the number of hydrogen bonds formed between the phenylglycine derivative and 2-propanol. nih.gov It was found that increasing the concentration of the alcohol solvent altered the preferred orientations of the chiral selectors, demonstrating the crucial role of intermolecular interactions with the solvent in defining the structure and behavior of the system. acs.orgnih.gov

Molecular Docking Studies for Exploring Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netajol.info This method is instrumental in drug discovery and for understanding the basis of molecular recognition.

Docking studies have been performed on N-Phenylglycine derivatives to explore their biological activities. researchgate.net For example, D-(-)-alpha-Phenylglycine was docked with target proteins associated with Prolactinoma and hyperprolactinemia to investigate its potential as a protease inhibitor. researchgate.net Similarly, molecular docking has been performed and analyzed for N-carbobenzoxy-L-2-phenyl glycine. asianpubs.orgresearchgate.net These studies help in understanding the binding mode and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein, providing a basis for its biological activity. researchgate.net

Theoretical Analysis of Chirality and Stereochemical Induction in N-Phenylglycine Derivatives

Chirality is a fundamental property of N-Phenylglycine, and theoretical methods are essential for analyzing its stereochemical features and the mechanisms of chiral recognition. mdpi.com

A detailed analysis of (S)-phenylglycine structures from crystallographic databases has elucidated a "chirality chain," which describes how three distinct elements of chirality interact within the molecule. mdpi.com The primary chiral element, the (S) configuration at the Cα atom, is shown to preferentially induce an (Mψ)-conformation at the Cα-C' bond. mdpi.com This, in turn, favors an (Sθ) configuration in the four-atom system of the carboxylic group, which is distorted into a flat tetrahedron. mdpi.com This hierarchical transfer of chiral information demonstrates a sophisticated level of stereochemical induction within a single molecule.

Furthermore, computational methods are used to support experimental findings in chiral separations. In one study, a derivative of D-phenylglycine was used as a novel chiral derivatizing reagent to separate the enantiomers of isoproterenol (B85558) via HPLC. chemicalpapers.com Density functional theory was employed to optimize the minimum energy structures of the resulting diastereomers, and the results supported the experimentally observed chiral recognition mechanism and elution order. chemicalpapers.com

Mechanistic Studies and Catalytic Roles of N Phenylglycine and Its Polymers

Elucidation of Reaction Mechanisms in Organic Transformations

N-Phenylglycine and its derivatives are versatile compounds that participate in a variety of organic transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. This section delves into the mechanistic details of several key transformations involving N-phenylglycine.

Cross-dehydrogenative coupling (CDC) reactions are powerful tools in organic synthesis that enable the formation of a new bond between two C-H or C-H and X-H bonds without the need for pre-functionalization of the starting materials. N-aryl amino acids, including N-phenylglycine, have been shown to participate in CDC reactions, often proceeding through a single-electron transfer (SET) pathway.

Computational studies on the cobalt-catalyzed CDC reaction between N-aryl glycinates and indoles have provided valuable insights into the reaction mechanism. nih.gov Density functional theory (DFT) calculations suggest the formation of an imine-type intermediate as the most plausible transient electrophilic species. nih.gov This intermediate is then attacked by the nucleophilic indole (B1671886) to form the final product. The N-aryl group and the free NH motif play a crucial role in the reaction outcome. nih.gov

In the context of photoredox catalysis, N-phenylglycine can act as an electron donor in a SET process. Upon photoexcitation, a photoredox catalyst can oxidize N-phenylglycine to its radical cation. Subsequent α-deprotonation generates a highly reactive α-aminoalkyl radical, which can then engage in various coupling reactions. Alternatively, this radical can be further oxidized to an iminium ion, which can then be trapped by a nucleophile.

A model system composed of N-phenylglycine and N-phenyl maleimide (B117702) demonstrates the formation of an electron-donor-acceptor (EDA) complex upon mixing, as evidenced by an increased light absorption in the visible range. Irradiation of this EDA complex can lead to the formation of an annulation product, with the proposed mechanism involving the excitation of the maleimide and a SET from the ground-state N-phenylglycine to the excited-state maleimide.

The general mechanism for the electrochemical dehydrogenative N-N dimerization of secondary amines, a related CDC process, involves the initial oxidation of the amine at the anode to form a radical cation. researchgate.net This is followed by deprotonation by a base to generate an aminyl radical, which then undergoes homodimerization. researchgate.net

Table 1: Key Mechanistic Features of N-Phenylglycine in CDC and SET Pathways

| Mechanistic Feature | Description | Implication for Reactivity |

| Imine Intermediate Formation | In Co-catalyzed CDC reactions, N-aryl glycinates can form a transient imine-type electrophile. nih.gov | This intermediate is susceptible to nucleophilic attack, enabling the formation of new C-C bonds. nih.gov |

| Single-Electron Transfer (SET) | N-phenylglycine can act as an electron donor in photoredox catalysis, forming a radical cation. | This initiates a cascade of reactions, leading to the formation of α-aminoalkyl radicals or iminium ions for further transformations. |

| Electron-Donor-Acceptor (EDA) Complex | N-phenylglycine can form an EDA complex with suitable acceptors, which can be photoactivated. | This facilitates electron transfer upon irradiation, enabling specific annulation reactions. |

| Radical Cation Formation | Electrochemical oxidation of secondary amines, a related process, generates a radical cation. researchgate.net | This species is a key intermediate in dehydrogenative dimerization reactions. researchgate.net |

While direct hydrolytic polycondensation of N-phenylglycine hydrochloride is not a commonly described method for the synthesis of well-defined polymers, the principles of hydrolytic polymerization are central to the formation of poly(N-phenylglycine) from its N-carboxyanhydride (NCA) derivative. The ring-opening polymerization (ROP) of α-amino acid NCAs is a well-established method for the synthesis of polypeptides and their analogs.

The synthesis of poly(N-phenylglycine) nanofibers has been achieved through a radical polymerization process in an acidic solution using an oxidizing agent. amazonaws.com This method produces a one-dimensional nanostructure with a high specific surface area. amazonaws.com

The hydrolytic mechanisms of NCAs are complex and can proceed through several pathways. The "normal amine mechanism" (NAM) is a nucleophilic ring-opening chain growth process initiated by a nucleophile, such as a primary amine. In the context of hydrolytic polycondensation, water can act as the initiator. The reaction of an NCA with water leads to the formation of the corresponding amino acid, which can then initiate the polymerization of other NCA monomers. This process, however, can be slow and lead to low molecular weight polymers due to competing side reactions.

The coupling of N-carboxyanhydrides of amino acids with other amino acids in aqueous systems can be controlled to favor dipeptide formation over polymerization by careful selection of pH and reactant concentrations. scielo.br This highlights the delicate balance between hydrolysis, polymerization, and other side reactions in aqueous environments.

The synthesis of well-defined polypeptides via ROP of NCAs often requires carefully controlled conditions to minimize side reactions. The presence of impurities such as water can lead to premature termination of the growing polymer chains.

Table 2: Key Aspects of N-Phenylglycine Polymerization

| Polymerization Method | Description | Key Features |

| Radical Polymerization | N-phenylglycine monomer is reacted with an oxidizing agent in an acid solution. amazonaws.com | Produces poly(N-phenylglycine) nanofibers with high specific surface area. amazonaws.com |

| Ring-Opening Polymerization (ROP) of NCA | The N-carboxyanhydride of N-phenylglycine undergoes ring-opening to form the polymer. | A common method for synthesizing polypeptides; can be initiated by water in a hydrolytic process, though this can be uncontrolled. |

| Aqueous Coupling | N-phenylglycine NCA can be coupled with other amino acids in water. scielo.br | The outcome (dipeptide vs. polymer) is highly dependent on pH and reactant ratios. scielo.br |

The oxidative decarboxylation of N-phenylglycine and its derivatives has been studied under various conditions, revealing different mechanistic pathways.

In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, N-alkyl-N-phenylglycines undergo oxidative decarboxylation to yield the corresponding secondary aniline (B41778) as the major product. nih.gov A significant amount of the tertiary aniline is also formed through a non-oxidative decarboxylation pathway. nih.gov Under anaerobic, peroxide-free conditions, HRP catalyzes the rapid, non-oxidative decarboxylation of N-alkyl-N-phenylglycine derivatives to the corresponding N-alkyl-N-methylanilines in high yield. amazonaws.com The proposed mechanism for this non-oxidative process involves the abstraction of an electron from the substrate by ferric HRP to form an aminium radical cation, which then decarboxylates. amazonaws.com Protonation of the resulting α-amino radical on carbon gives an aminium ion that is reduced by ferrous HRP to complete the catalytic cycle. amazonaws.com

The kinetics of the oxidative decarboxylation of N-phenylglycine by peroxomonosulfate (PMS) in a perchloric acid medium have also been investigated. ecronicon.net The reaction is first-order with respect to both N-phenylglycine and PMS. researchgate.net The reaction rate decreases with increasing acid concentration, indicating that the reaction is acid-inhibited. ecronicon.net The catalytic effects of copper(II) and vanadium(IV) ions have been studied, with the catalytic efficiency following the order VO²⁺ > Cu²⁺. ecronicon.net

The stability of N-phenylglycine hydrochloride in acidic solutions is influenced by the potential for hydrolysis of its amide-like bond. The principles governing the acid-catalyzed hydrolysis of peptides and related compounds can be applied to understand the bond cleavage of N-phenylglycine.

The non-enzymatic cleavage of amide bonds in peptides in aqueous solution is pH-dependent and can occur through two main mechanisms: direct hydrolysis (scission) and intramolecular aminolysis by the N-terminal amine (backbiting). felipeschneider.com.br At acidic pH, both scission and backbiting can be significant cleavage pathways. felipeschneider.com.br

Studies on the acid hydrolysis of dipeptides have provided kinetic data on the rates of cleavage of different peptide bonds. The rate of hydrolysis is influenced by the nature of the amino acid residues and the reaction conditions, such as the type and concentration of the acid.

The kinetics of the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides, which also contain an amide linkage, have been shown to proceed via an A-2 mechanism in hydrochloric, perchloric, and sulfuric acids. researchgate.net In this mechanism, the protonated substrate is attacked by a water molecule in the rate-determining step. researchgate.net The rate of hydrolysis is influenced by the acid concentration, often showing an increase in rate up to a certain concentration, followed by a decrease at higher concentrations due to reduced water activity. researchgate.net

Table 3: Factors Influencing Acid Hydrolysis of Amide Bonds

| Factor | Influence on Hydrolysis |

| pH | The rate and mechanism of cleavage are highly pH-dependent, with both acid-catalyzed and base-catalyzed pathways possible. felipeschneider.com.br |

| Acid Concentration | The rate of acid-catalyzed hydrolysis typically increases with acid concentration up to a point, after which it may decrease due to lower water activity. researchgate.net |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. |

| Substituents | The electronic and steric effects of substituents near the amide bond can influence the rate of hydrolysis. |

N-Phenylglycine as a Catalyst or Co-catalyst in Chemical Reactions

Beyond its role as a reactant, N-phenylglycine and its derivatives can also function as catalysts or co-catalysts in various chemical transformations.

While the direct use of N-phenylglycine hydrochloride as a primary catalyst in traditional sol-gel chemistry for the formation of metal oxides is not extensively documented, its role as a co-catalyst or promoter in polymerization reactions, particularly in the context of dental materials, has been investigated.

In adhesive bonding to dentin, N-phenylglycine has been identified as a key surface-active ingredient. ecronicon.net Studies on related compounds have suggested a "catalytic" effect of the aromatic tertiary amino group on the polymerization of the adhering resin. ecronicon.net The key structural features for this activity include a secondary or tertiary aromatic amino group, a carboxylic acid group, and a single methylene (B1212753) unit between these two functional groups. ecronicon.net

The kinetics of the photoinitiated polymerization of dental resins, which are often methacrylate-based, are complex and can be influenced by the choice of co-initiator. While camphorquinone (B77051) is a common photoinitiator, its efficiency can be enhanced by the addition of an amine co-initiator. The amine participates in the generation of free radicals, which initiate the polymerization process. The structure of the amine co-initiator can affect the rate of polymerization and the properties of the resulting polymer network.

In the context of sol-gel synthesis of silica (B1680970), the kinetics are influenced by factors such as the catalyst (acid or base), water-to-precursor ratio, and temperature. Acid catalysis generally leads to faster reaction kinetics compared to base catalysis. The process involves hydrolysis and condensation reactions of a precursor, such as tetraethyl orthosilicate (B98303) (TEOS). While N-phenylglycine is not a typical catalyst for this process, its acidic nature (in its hydrochloride form) or its potential to interact with the silica precursors could theoretically influence the reaction kinetics, although specific studies on this are limited.

Applications in Chiral Catalysis for Stereoselective Transformations

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and materials science. While the use of phenylglycine derivatives as chiral auxiliaries is well-documented, specific applications of N-phenylglycine in chiral catalysis are an area of ongoing investigation.

One of the notable applications of phenylglycine derivatives is in the asymmetric Strecker synthesis of α-amino acids. Research has demonstrated that (R)-phenylglycine amide can serve as an effective chiral auxiliary in this reaction. The process involves a diastereoselective Strecker reaction that is coupled with a crystallization-induced asymmetric transformation. This allows for the selective precipitation of one diastereomer, leading to high diastereomeric ratios (dr > 99/1) and yields ranging from 76-93%. nih.govresearchgate.net For instance, the diastereomerically pure α-amino nitrile derived from pivaldehyde can be converted into (S)-tert-leucine in 73% yield and with an enantiomeric excess (ee) greater than 98%. nih.gov

The success of this method hinges on the in-situ racemization of the α-aminonitrile under the alkaline conditions of the Strecker synthesis, which, when combined with the enantioselective removal of one enantiomer by a catalyst, drives the dynamic kinetic resolution. frontiersin.orgfrontiersin.org This chemoenzymatic approach, coupling the chemical Strecker synthesis with enzymatic resolution, has been shown to produce (R)-phenylglycine with ee-values of ≥ 95% and yields up to 81%. frontiersin.orgfrontiersin.org

Below is a data table summarizing the results of the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary for the synthesis of various α-amino acids.

| Aldehyde (R-CHO) | Product (α-Amino Acid) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Pivaldehyde | (S)-tert-Leucine | 73 | > 99/1 | > 98 |

| Isobutyraldehyde | (S)-Valine | 85 | > 99/1 | > 98 |

| Trimethylacetaldehyde | (S)-Neopentylglycine | 76 | > 99/1 | > 98 |

This table presents data from the asymmetric Strecker synthesis facilitated by (R)-phenylglycine amide, demonstrating its effectiveness in achieving high stereoselectivity.

Enzyme-Mimetic Activities of Poly(N-Phenylglycine) Systems

Enzyme mimics are synthetic molecules that replicate the catalytic function of natural enzymes, often exhibiting high specificity and efficiency under mild conditions. The development of polymers with enzyme-like properties is a burgeoning field with the potential to revolutionize industrial catalysis.

While the concept of enzyme-mimetic polymers is well-established, specific research into the enzyme-like activities of poly(N-phenylglycine) is limited. However, the structural characteristics of poly(N-phenylglycine) suggest its potential in this area. The polymer backbone, featuring repeating N-phenylglycine units, contains both hydrogen bond donors (N-H) and acceptors (C=O), as well as aromatic rings, which could facilitate substrate binding through various non-covalent interactions, akin to the active sites of enzymes.

A Korean patent describes the synthesis of poly-N-phenylglycine nanofibers and their application as metal adsorbents. google.com The high specific surface area of these nanofibers and the presence of carboxyl groups, which can chelate metal ions, are highlighted as key features for this application. google.com While metal adsorption is not an enzyme-mimetic catalytic activity, the principles of molecular recognition and binding are fundamental to both processes.

Further research is necessary to explore the potential of poly(N-phenylglycine) systems to act as catalysts for specific organic reactions, such as hydrolysis or condensation, which are common transformations catalyzed by natural enzymes. The design and synthesis of well-defined poly(N-phenylglycine) architectures could lead to the development of novel catalysts with tailored specificities and activities.

Advanced Applications and Functional Materials Development

Design and Application of Functional Polymers Based on N-Phenylglycine

Poly(N-phenylglycine) (PNPG) is a conductive polymer with a structure analogous to the well-studied polyaniline (PANI). univ-lille.fr The key distinction is the presence of a carboxyl group on the nitrogen atom of each repeating unit. acs.org This functional group enhances the polymer's processability and introduces new functionalities, making PNPG a versatile platform for creating materials with tailored properties for specific advanced applications. acs.orgresearchgate.net